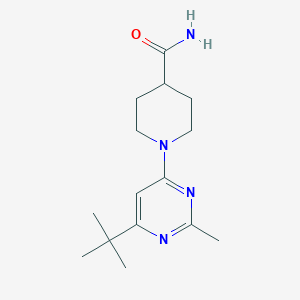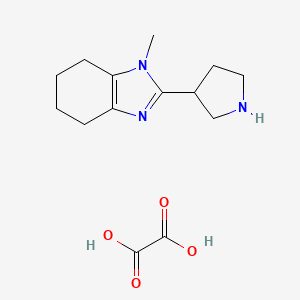![molecular formula C18H26N6 B6434829 4-tert-butyl-2-methyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine CAS No. 2549003-60-1](/img/structure/B6434829.png)
4-tert-butyl-2-methyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-2-methyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine is an organic compound with a unique chemical structure that has been studied for its potential uses in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it an interesting and potentially useful tool for researchers.
科学的研究の応用
4-tert-butyl-2-methyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine has been studied for its potential applications in scientific research. It has been found to be a useful tool for studying the effects of drugs on the central nervous system. It has also been found to be a useful tool for studying the effects of hormones on the body. Additionally, it has been studied for its potential use in cancer research, as it has been found to have anti-tumor activity.
作用機序
The exact mechanism of action of 4-tert-butyl-2-methyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine is not yet fully understood. However, it is believed that the compound acts as an agonist of the serotonin receptor 5-HT2A, which is involved in the regulation of mood, behavior, and cognition. Additionally, it has been found to interact with other receptors, such as the dopamine receptor D2 and the opioid receptor μ, suggesting that it may have additional mechanisms of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-tert-butyl-2-methyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine have been studied in both animal and human studies. In animal studies, it has been found to have antidepressant-like effects, as well as anxiolytic, anticonvulsant, and anti-inflammatory properties. In human studies, it has been found to have antidepressant and anxiolytic effects, as well as cognitive-enhancing effects. Additionally, it has been found to reduce the risk of heart disease and stroke, as well as improve sleep quality.
実験室実験の利点と制限
4-tert-butyl-2-methyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine has several advantages for use in lab experiments. It is easy to synthesize, and the reaction conditions are mild and easily controlled. Additionally, it is a relatively stable compound, making it suitable for long-term storage. However, there are some limitations to its use in lab experiments. It is a relatively expensive compound, and it can be difficult to obtain in large quantities. Additionally, it has a relatively low solubility, making it difficult to use in certain experiments.
将来の方向性
There are a variety of potential future directions for the study of 4-tert-butyl-2-methyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine. Further research could be conducted to determine the exact mechanism of action of the compound, as well as to explore its potential therapeutic uses. Additionally, further research could be conducted to explore the potential uses of the compound in drug discovery and development. Additionally, further research could be conducted to explore the potential uses of the compound in the treatment of various diseases and disorders, such as depression, anxiety, and Alzheimer's disease. Finally, further research could be conducted to explore the potential uses of the compound in the development of new diagnostic tools or biomarkers.
合成法
The synthesis of 4-tert-butyl-2-methyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine can be accomplished through a series of steps. The first step involves the reaction of 4-tert-butyl-2-methyl-6-pyrimidinamine with 4-(5-methylpyrimidin-4-yl)piperazine in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the desired compound. The reaction is typically carried out in an aqueous solution at room temperature. The reaction is then quenched with an acid, such as hydrochloric acid, to complete the synthesis.
特性
IUPAC Name |
4-tert-butyl-2-methyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6/c1-13-11-19-12-20-17(13)24-8-6-23(7-9-24)16-10-15(18(3,4)5)21-14(2)22-16/h10-12H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMVVGDUZBKNNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)C3=NC(=NC(=C3)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-2-methyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-diethyl 3-methyl-5-[2-(naphthalen-1-yl)acetamido]thiophene-2,4-dicarboxylate](/img/structure/B6434751.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-phenyl-N-[(thiophen-2-yl)methyl]oxane-4-carboxamide](/img/structure/B6434754.png)
![2-[(6-methylpyridin-3-yl)oxy]pyrimidine](/img/structure/B6434762.png)
![N-[(4-methoxyphenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B6434771.png)
![3-methyl-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride](/img/structure/B6434784.png)
![1-(5-chloro-2-methoxybenzoyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine](/img/structure/B6434799.png)


![N,1-dimethyl-N-[(piperidin-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrochloride](/img/structure/B6434819.png)
![N-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]methyl}-N-methylcyclopropanecarboxamide](/img/structure/B6434834.png)
![4-tert-butyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6434842.png)
![3-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B6434845.png)
![1-(2-methyl-1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)ethan-1-one](/img/structure/B6434850.png)
![N-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-N-methylacetamide](/img/structure/B6434857.png)